molecular formula C11H16ClN3S B6319656 [3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride CAS No. 1158472-22-0

[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B6319656
CAS No.: 1158472-22-0
M. Wt: 257.78 g/mol
InChI Key: VXMSJSSSTRKNQE-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine hydrochloride is a tertiary amine derivative featuring a propyl linker between an imidazole ring and a thiophen-2-ylmethyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and crystallographic studies.

Properties

IUPAC Name

3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMSJSSSTRKNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves a nucleophilic substitution reaction between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride. This reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate the substitution. The choice of solvent—commonly dichloromethane (DCM) or ethanol—affects reaction kinetics and yield. Reflux conditions (40–80°C) are employed to accelerate the reaction, with completion typically achieved within 12–24 hours.

Key Reaction Parameters

ParameterConditions
SolventDichloromethane, ethanol
BaseNaOH, K₂CO₃
TemperatureReflux (40–80°C)
Reaction Time12–24 hours
Yield70–85% (crude)

Intermediate Purification

Post-reaction, the crude product is purified via recrystallization or column chromatography. Ethanol-dimethyl sulfoxide (DMSO) mixtures are effective for recrystallization, while silica gel chromatography with ethyl acetate/hexane eluents (3:7 v/v) isolates the amine intermediate.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in an anhydrous ether solution. This step ensures improved stability and crystallinity. The reaction is quenched with cold diethyl ether, yielding a white precipitate that is vacuum-filtered and dried under reduced pressure.

Salt Formation Conditions

ParameterConditions
HCl SourceGas or concentrated HCl solution
SolventDiethyl ether
Temperature0–5°C (ice bath)
Yield90–95%

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Automated systems mix 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride at controlled flow rates (5–10 mL/min) in a tubular reactor. The use of immobilized base catalysts (e.g., polymer-supported K₂CO₃) minimizes downstream purification needs.

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns ensures ≥99% purity. Mobile phases of acetonitrile/water (containing 0.1% trifluoroacetic acid) are employed, with UV detection at 254 nm.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of thiophen-2-ylmethyl chloride. Density functional theory (DFT) calculations indicate a transition state energy barrier of ~25 kcal/mol, consistent with observed reaction rates.

Mechanistic Highlights

  • Nucleophilic Attack : Imidazole’s lone pair on N1 facilitates deprotonation, enhancing nucleophilicity.

  • Steric Effects : Thiophene’s bulkiness reduces reaction rates by 15–20% compared to furan analogs.

Comparative Analysis of Methodologies

Solvent Impact on Yield

SolventYield (%)Purity (%)
Dichloromethane8298
Ethanol7895
Tetrahydrofuran6590

Ethanol, while less efficient, offers environmental advantages over halogenated solvents.

Base Selection

Strong bases (e.g., NaOH) achieve faster reaction completion but require stringent pH control. Weaker bases (e.g., K₂CO₃) provide smoother reaction profiles, reducing side-product formation.

Challenges and Solutions

Hygroscopicity of Intermediate

The free base is highly hygroscopic, necessitating anhydrous conditions during handling. Storage under nitrogen atmosphere and use of molecular sieves (3Å) mitigate moisture uptake.

Byproduct Formation

Trace impurities (e.g., dialkylated products) are removed via fractional crystallization. Adding 5% v/v ethyl acetate to the recrystallization solvent suppresses byproduct solubility .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiophene rings, leading to the formation of various substituted derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; polar aprotic solvents; room temperature to elevated temperatures

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted imidazole or thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functional materials .

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .

Medicine

In medicine, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is investigated for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties and functions .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Amine Motifs

  • [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride (): This compound shares the imidazole-amine backbone but differs in substituents. The dihydrochloride salt may improve solubility but could alter pharmacokinetics due to higher ionic strength .
  • [3-(1H-Imidazol-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine () :
    Replacing the thiophene with pyridine introduces a nitrogen-rich aromatic system, enhancing hydrogen-bonding capacity. Pyridine’s basicity may influence cellular uptake or interaction with nucleic acids, contrasting with thiophene’s electron-rich sulfur atom, which could favor hydrophobic interactions .

Piperazine-Based Analogues ()

The HBK series (HBK14–HBK19) are piperazine derivatives with phenoxy and methoxyphenyl groups. Key differences include:

  • Core Structure : Piperazine (six-membered ring with two nitrogen atoms) vs. the acyclic tertiary amine in the target compound. Piperazine derivatives often exhibit serotonin receptor modulation due to conformational flexibility.
  • Substituent Effects : Methoxyphenyl groups in HBK compounds enhance π-π stacking with aromatic residues in receptors, whereas the thiophene in the target compound may favor interactions with cysteine-rich domains or metalloenzymes .

Heterocyclic Thiadiazole Derivatives ()

Compound 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine features a thiadiazole core, which is more rigid and electron-deficient than imidazole or thiophene. This rigidity may limit bioavailability but improve thermal stability. The chlorine atom in this compound could enhance halogen bonding, a property absent in the target molecule .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Bioactivity
3-(1H-Imidazol-1-yl)propylamine HCl Tertiary amine Imidazole, thiophen-2-ylmethyl C₁₁H₁₆ClN₃S Antimicrobial, enzyme inhibition
HBK14 () Piperazine Phenoxyethoxyethyl, 2-methoxyphenyl C₂₄H₃₁ClN₂O₃ Serotonin receptor modulation
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine diHCl () Branched amine Imidazole, dimethylpropyl C₉H₁₉Cl₂N₃ Metal coordination, solubility
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () Thiadiazole Phenylpropyl, 2-chlorophenyl C₁₇H₁₆ClN₃S Rigid scaffold, halogen bonding

Biological Activity

3-(1H-Imidazol-1-yl)propylamine hydrochloride is a synthetic compound notable for its unique chemical structure, which combines an imidazole ring and a thiophene moiety. This combination is expected to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11H16ClN3S, with a molecular weight of 257.78 g/mol.

The biological activity of 3-(1H-Imidazol-1-yl)propylamine hydrochloride can be attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related imidazole compounds. For instance, compounds structurally similar to 3-(1H-Imidazol-1-yl)propylamine hydrochloride have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for certain derivatives .

CompoundMIC (µg/mL)Activity Type
26 ≤ 0.25Anti-MRSA
32 4Anti-MRSA
57 ≤ 0.25Antifungal against C. neoformans
111 ≤ 0.25Antifungal against C. neoformans

These results suggest that modifications on the imidazole ring can significantly enhance antibacterial properties.

Cytotoxicity and Hemolytic Activity

In evaluating the safety profile of these compounds, cytotoxicity assays against human embryonic kidney cells (HEK293) and hemolytic activity on human red blood cells were conducted. Notably, certain analogues exhibited low cytotoxicity and no hemolytic activity at concentrations up to 32 µg/mL, indicating their potential as selective antimicrobial agents without significant toxicity .

Case Studies

A study focused on the synthesis and evaluation of various imidazole derivatives demonstrated that halogen substitutions on the indole structure significantly increased anti-MRSA activity. The presence of an N-phenethyl substituent was also crucial for enhancing efficacy.

The following table summarizes findings from this research:

Compound StructureActivity TypeNotable Findings
Halogenated IndolesAnti-MRSAHigher potency with specific substitutions
Non-halogenated IndolesLow or no activityLimited effectiveness against MRSA

Q & A

Q. What are the standard synthetic protocols for 3-(1H-Imidazol-1-yl)propylamine hydrochloride?

The compound is synthesized via nucleophilic substitution between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride in alkaline conditions (e.g., NaOH or K₂CO₃) using solvents like dichloromethane or ethanol under reflux. Post-reaction purification typically employs techniques such as recrystallization or column chromatography, with HPLC used to validate purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly distinguishing imidazole and thiophene resonances. Infrared Spectroscopy (IR) identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (257.78 g/mol). X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related imidazole-thiophene hybrids .

Q. What in vitro assays are recommended for initial antimicrobial screening?

Broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA) are standard, with MIC values as low as 0.25 µg/mL reported. Cytotoxicity should be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (e.g., >32 µg/mL for safety) .

Q. How does solubility impact experimental design?

The hydrochloride salt enhances water solubility, but the compound is more soluble in polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Solvent choice should align with reaction conditions—ethanol or dichloromethane for synthesis, DMSO for stock solutions .

Q. What safety precautions are critical during handling?

Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Hydrochloride salts may release HCl under heat; neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Side products like unreacted amine or over-alkylated derivatives can be reduced by controlling stoichiometry (1:1.2 amine:alkylating agent) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Reflux in ethanol with K₂CO₃ improves yields (~75–84%), as demonstrated in analogous imidazole syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Cross-validate using standardized CLSI protocols and compare with structurally similar compounds (e.g., thiazole derivatives with MICs of 0.5–2 µg/mL). SAR studies can isolate contributions of the thiophene moiety to activity .

Q. How does the thiophene ring influence electronic properties and target binding?

The thiophene’s electron-rich π-system enhances hydrophobic interactions with bacterial membrane proteins, while its sulfur atom may coordinate metal ions in enzymatic active sites. DFT calculations show a dipole moment of ~3.2 D, favoring binding to polar residues in targets like DNA gyrase .

Q. What computational approaches predict metabolic stability?

In silico tools (e.g., SwissADME) predict cytochrome P450-mediated oxidation at the imidazole ring, with potential metabolites identified via LC-MS/MS. Accelerated stability studies (40°C/75% RH for 4 weeks) can validate shelf-life under storage conditions .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Poor crystallinity due to flexible propyl linker and hydrochloride counterion can be mitigated by solvent screening (e.g., methanol/water mixtures) or co-crystallization with crown ethers. Intermolecular O–H···N hydrogen bonds (2.8–3.0 Å) stabilize the lattice, as seen in related triazole derivatives .

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